molecular formula C16H27N3O3 B8572229 ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B8572229
M. Wt: 309.40 g/mol
InChI Key: UFFDYOPKDCCOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the diethylamino-ethylcarbamoyl group. The final step involves the esterification of the carboxylic acid group with ethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: It is explored as a potential drug candidate for various diseases. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and to identify any potential side effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino-ethyl group but differs in the rest of its structure.

    Carbamic acid derivatives: These compounds have similar functional groups but differ in their overall structure and properties.

Uniqueness

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its pyrrole ring structure. This uniqueness contributes to its diverse applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H27N3O3/c1-5-19(6-2)9-8-17-14(20)10-13-15(12(4)11-18-13)16(21)22-7-3/h11,18H,5-10H2,1-4H3,(H,17,20)

InChI Key

UFFDYOPKDCCOLP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1=C(C(=CN1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-carboxymethyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (2.11 g, 10 mmol) in N,N-dimethylformamide (5 ml) and dichloromethane (50 ml) was added with N1,N1-diethylethane-1,2-diamine (1.23 g, 11 mmol), N-ethyl-N′-(dimethylaminopropyl)-carbodiimide hydrochloride (5 g, 26 mmol) and 1-hydroxybenzotriazol (1.5 g, 11 mmol) in an ice-water bath. Upon completion of the addition, the mixture was stirred at room temperature overnight, added with cold water (50 ml), extracted with dichloromethane (50 ml×3). The combined organic extracts were washed with saturated sodium bicarbonate (50 ml), water (50 ml), brine (50 ml), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-[(2-diethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (28.1 g, 90.9%) as a colorless oil.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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